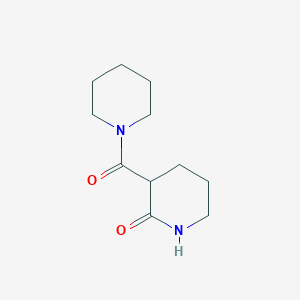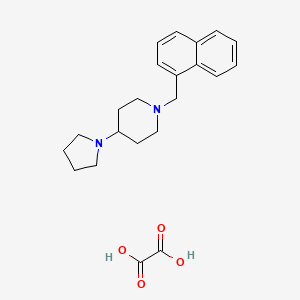
3-(1-piperidinylcarbonyl)-2-piperidinone
Descripción general
Descripción
3-(1-piperidinylcarbonyl)-2-piperidinone, also known as PP2A inhibitor, is a chemical compound that has been extensively studied in the field of cancer research. It is a potent inhibitor of protein phosphatase 2A (PP2A), which is a tumor suppressor protein that plays a crucial role in regulating cell growth, differentiation, and apoptosis. PP2A is often dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation. PP2A inhibitors like PP2A inhibitor-1 (PP2Ai-1) have been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines.
Mecanismo De Acción
3-(1-piperidinylcarbonyl)-2-piperidinone inhibitor-1 inhibits the activity of this compound, leading to the activation of various downstream signaling pathways that regulate cell growth and apoptosis. This compound inhibitor-1 has been shown to activate the Akt/mTOR signaling pathway, leading to increased cell proliferation and survival. It has also been shown to activate the JNK signaling pathway, leading to apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound inhibitor-1 has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy in cancer treatment. However, this compound inhibitor-1 has also been shown to have off-target effects on other cellular processes, leading to potential side effects and limitations in its use for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(1-piperidinylcarbonyl)-2-piperidinone inhibitor-1 is a potent inhibitor of this compound and has been extensively studied in the field of cancer research. It has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines, making it a promising candidate for cancer treatment. However, this compound inhibitor-1 has also been shown to have off-target effects on other cellular processes, leading to potential side effects and limitations in its use for cancer treatment. Further research is needed to fully understand the advantages and limitations of this compound inhibitor-1 for lab experiments.
Direcciones Futuras
There are several future directions for research on 3-(1-piperidinylcarbonyl)-2-piperidinone inhibitor-1. One area of research is the development of more selective this compound inhibitors that have fewer off-target effects. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound inhibitor-1. Additionally, the combination of this compound inhibitor-1 with other cancer therapies, such as immunotherapy, is an area of active research. Finally, the role of this compound inhibitor-1 in other diseases, such as neurodegenerative diseases, is an area of emerging research.
Aplicaciones Científicas De Investigación
3-(1-piperidinylcarbonyl)-2-piperidinone inhibitor-1 has been extensively studied in the field of cancer research. It has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines, including breast cancer, lung cancer, and glioblastoma. This compound inhibitor-1 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy in cancer treatment.
Propiedades
IUPAC Name |
3-(piperidine-1-carbonyl)piperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c14-10-9(5-4-6-12-10)11(15)13-7-2-1-3-8-13/h9H,1-8H2,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSZFPUMFAXCSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCCNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24802685 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-(1,3-benzodioxol-5-yl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methylene diacetate](/img/structure/B3971732.png)
![1-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}azepane oxalate](/img/structure/B3971737.png)

![1-{1-[(4-chlorophenoxy)acetyl]-4-piperidinyl}azepane oxalate](/img/structure/B3971744.png)
![ethyl 5-{1-[bis(acetyloxy)methyl]-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl}-2-chlorobenzoate](/img/structure/B3971758.png)


![N-[3-(4-butoxyphenyl)-3-oxopropyl]methionine](/img/structure/B3971783.png)
![N~2~-(4-ethoxyphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)alaninamide](/img/structure/B3971785.png)
![1-[4-({3-(2-hydroxyethyl)-4-[(6-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)phenyl]-2-imidazolidinone](/img/structure/B3971793.png)
![2-[2-(1H-indol-3-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3971799.png)
![4-(2,4-dichlorophenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3971819.png)
![1-(hydroxymethyl)-7-methyl-4-(4-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3971825.png)